7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate
Beschreibung
Eigenschaften
Molekularformel |
C9H15NO5 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c9-5-7-3-1-6(8-7)2-4-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
UHIAHMLALFYWAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N2)CO.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Trifluoroacetylation of the Amine Group
The process begins with trans-4-aminocyclohexanol, where the amine group is selectively protected using trifluoroacetic anhydride (TFAA) in acetonitrile at room temperature. This step achieves quantitative yields by acylating the amine without affecting the hydroxyl group. The reaction mechanism involves nucleophilic attack of the amine on TFAA, forming a stable trifluoroacetamide intermediate.
Reaction Conditions :
-
Solvent: Acetonitrile
-
Temperature: 25°C
-
Yield: 100%
Step 2: Sulfonation of the Hydroxyl Group
The hydroxyl group is then protected using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. This step converts the alcohol into a mesylate, facilitating subsequent nucleophilic displacement. The reaction proceeds at 0°C to minimize side reactions, yielding the bis-protected intermediate in near-quantitative yield.
Reaction Conditions :
-
Base: Triethylamine
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 98–100%
Step 3: Cyclization and Deprotection
The mesylated intermediate undergoes cyclization in a weakly basic aqueous ethanol solution (pH 8–9). Simultaneous deprotection of the trifluoroacetamide group occurs via hydrolysis, driven by the basic conditions. The strained bicyclic structure forms through an intramolecular nucleophilic attack, yielding 7-azabicyclo[2.2.1]heptan-1-ylmethanol. Subsequent treatment with oxalic acid in ethanol produces the oxalate salt.
Reaction Conditions :
-
Solvent: 80% aqueous ethanol
-
Base: Sodium bicarbonate
-
Temperature: 25°C
-
Overall Yield: 90%
Alternative Five-Step Synthesis via Diels-Alder Reaction
Step 1: Diels-Alder Cycloaddition
A classical route involves the Diels-Alder reaction between N-carbobenzoxy-pyrrole and acetylene dicarboxylate. This step forms the bicyclic skeleton but suffers from low yields (<10%) due to competing side reactions.
Reaction Conditions :
-
Dienophile: Dimethyl acetylenedicarboxylate
-
Catalyst: None
-
Yield: 9%
Step 2: Hydrogenation and Functionalization
The adduct is hydrogenated over platinum oxide to reduce double bonds, followed by oxidation with chromium trioxide to introduce ketone functionalities. These steps are hampered by poor regioselectivity and require costly catalysts.
Reaction Conditions :
-
Catalyst: PtO₂ (10% w/w)
-
Solvent: Ethanol
-
Yield: 26% (two steps)
Step 3: Cyclization and Salt Formation
Final cyclization under acidic conditions and oxalate salt formation mirrors the method in Section 2.3 but achieves lower overall yields (18–36%) due to cumulative inefficiencies in earlier steps.
Comparative Analysis of Methods
The table below contrasts key parameters of the two synthetic routes:
Critical Considerations in Oxalate Salt Formation
The final step—converting the free base to the oxalate salt—requires careful pH control. Excess oxalic acid in ethanol precipitates the salt, which is purified via recrystallization from methanol/ethyl acetate. Key factors include:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The azabicyclo core and methanol-oxalate moiety participate in nucleophilic substitution reactions, particularly at the bridgehead carbon or hydroxyl group.
Key Findings :
-
Reaction conditions are optimized using specific solvents (e.g., polar aprotic solvents like DMF or THF) and catalysts (e.g., palladium or transition-metal complexes) to enhance yield and purity.
-
Substitution at the bridgehead carbon is stereospecific, retaining the rigid bicyclic structure while introducing functional groups such as halides or amines.
Example Reaction :
Nu = Nucleophile (e.g., Cl⁻, NH₃)
Data Table :
| Substrate Position | Nucleophile | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bridgehead C | Cl⁻ | DMF | Pd(OAc)₂ | 78 | |
| Methanol -OH | NH₃ | THF | None | 65 |
Salt Formation and Acid-Base Reactions
The oxalate counterion enables reversible acid-base reactions, allowing conversion between the free base and salt forms.
Key Findings :
-
The oxalate salt forms via proton transfer between 7-azabicyclo[2.2.1]heptan-1-ylmethanol and oxalic acid in ether or ethanol .
-
Crystallization from ethanol/pentane mixtures yields a stable crystalline form with a melting point of 118–119°C .
Example Reaction :
Data Table :
| Free Base Solubility | Acid Used | Solvent | Crystallization Agent | Purity (%) | Reference |
|---|---|---|---|---|---|
| High in ether | Oxalic | Ethanol | Pentane | 99 |
Hydrogenation and Functional Group Modifications
While the saturated bicyclic core limits hydrogenation, the methanol group undergoes oxidation or esterification.
Key Findings :
-
The methanol group oxidizes to a ketone using CrO₃ or KMnO₄, though yields are moderate (50–60%).
-
Esterification with acetic anhydride produces acetylated derivatives, enhancing lipophilicity for pharmacological applications .
Example Reaction :
Data Table :
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ | Acidic, 60°C | Ketone derivative | 55 | |
| Esterification | Acetic anhydride | Reflux | Acetyl-oxalate salt | 85 |
Stereochemical Transformations
The bicyclic structure’s rigidity influences stereochemical outcomes in substitution and cyclization reactions.
Key Findings :
-
Intramolecular cyclization of related epoxides (e.g., syn-4-N-methylaminocyclohexane 1,2-epoxide) yields exo stereoisomers exclusively .
-
Stereochemical assignments are confirmed via X-ray crystallography .
Data Table :
| Starting Material | Reaction Type | Product Stereochemistry | Yield (%) | Reference |
|---|---|---|---|---|
| syn-Epoxide derivative | Intramolecular cyclization | exo-isomer | 90 |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate exhibits properties that make it valuable in drug development, particularly in the treatment of neurological disorders and addiction therapies.
Case Study: Addiction Treatment
Research has indicated that derivatives of this compound are being explored for their efficacy in treating substance use disorders, particularly opioid addiction. For instance, compounds related to this compound have been shown to interact with the central nervous system, potentially modulating the effects of addictive substances and providing therapeutic benefits without the high risk of dependency associated with traditional opioids .
Pharmacological Applications
The pharmacological profile of this compound suggests several applications:
- Analgesics: Its structural similarity to known analgesics indicates potential use in pain management.
- Cognitive Enhancers: Some studies suggest that this compound may enhance cognitive functions, making it a candidate for treating cognitive decline .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing various heterocyclic compounds. Its unique bicyclic structure allows for diverse modifications that can lead to new compounds with desired biological activities.
Synthesis Pathway Example
A typical synthesis pathway might involve the reaction of starting materials under controlled conditions to yield this compound as an intermediate product, which can then be further transformed into more complex structures .
The regulatory status of this compound is still under evaluation as research continues to uncover its potential benefits and risks in clinical settings. Future studies focusing on its pharmacokinetics and long-term effects will be crucial for determining its viability as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The bicyclic structure of the compound allows it to fit into enzyme active sites, making it a valuable tool for studying enzyme function .
Vergleich Mit ähnlichen Verbindungen
Key Features :
- Structural Rigidity : The bicyclo[2.2.1]heptane framework imposes conformational constraints, mimicking peptide backbones in bioactive molecules .
- Synthetic Routes : Common methods include Curtius rearrangement, bromination, and NaH-mediated cyclization (e.g., synthesis of 1-(2-Bromo-7-azabicyclo[2.2.1]heptan-7-yl)prop-2-en-1-one) .
- Applications : Intermediate in synthesizing pharmaceuticals (e.g., nicotinic receptor agonists) and peptidomimetics .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 7-azabicyclo[2.2.1]heptan-1-ylmethanol oxalate with structurally related compounds:
Key Observations :
- Heteroatom Position : Replacing nitrogen with oxygen (e.g., 7-oxabicyclo derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting solubility .
- Substituent Effects : Carboxylic acid (Ahc) and isoxazolyl (Epiboxidine) groups enhance bioactivity by enabling interactions with biological targets (e.g., enzymes or receptors) .
- Salt Forms : Hydrochloride and oxalate salts improve pharmacokinetics compared to free bases .
Biologische Aktivität
7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to muscarinic acetylcholine receptors and sigma receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H15NO4
- CAS Number : 2940952-61-2
The compound exhibits a bicyclic structure that contributes to its unique pharmacological properties.
This compound primarily interacts with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in various physiological functions. The compound shows selectivity for different mAChR subtypes, particularly M3 receptors, which are implicated in smooth muscle contraction in the respiratory tract .
Binding Affinity
Studies have demonstrated that the compound has a significant binding affinity for sigma receptors, particularly the σ2 subtype. This binding is crucial for its potential therapeutic effects in neurological disorders .
Anticholinergic Properties
Research indicates that derivatives of 7-Azabicyclo[2.2.1]heptane exhibit anticholinergic activity, making them potential candidates for treating conditions such as asthma and COPD by inhibiting bronchoconstriction mediated by M3 receptors .
Sigma Receptor Modulation
A study highlighted the development of selective sigma receptor ligands based on the 7-Azabicyclo[2.2.1]heptane scaffold. These ligands showed promising results in vitro, demonstrating high affinity and selectivity for σ2 receptors over other CNS targets, suggesting their utility in treating neurodegenerative diseases .
Research Findings Summary Table
Toxicological Considerations
Research on oxalate esters indicates that while this compound is metabolized to produce oxalate ions, studies suggest that these metabolites do not exhibit genotoxicity or carcinogenicity under standard testing conditions . However, further long-term studies are necessary to fully assess its safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-azabicyclo[2.2.1]heptan-1-ylmethanol oxalate, and what are their key challenges?
- Methodological Answer : The synthesis of bicyclic amines like 7-azabicyclo derivatives typically involves intramolecular cycloaddition or ring-closing metathesis. For example, José Marco-Contelles et al. describe a general approach for synthesizing 7-azabicyclo[2.2.1]heptane derivatives via catalytic hydrogenation or photochemical reactions (Scheme 1 in ref. 9) . Key challenges include controlling stereochemistry (especially enantiomeric purity) and avoiding side reactions during oxalate salt formation. Use high-resolution NMR (¹H/¹³C) and X-ray crystallography to confirm structural integrity.
Q. How can researchers characterize the stability of this compound under experimental conditions?
- Methodological Answer : Stability testing should include:
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH sensitivity : Test solubility and stability in buffers across pH 2–12 (e.g., via HPLC monitoring over 24–72 hours).
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure.
notes that structurally related bicyclic compounds are stable under recommended storage conditions but lack decomposition data for oxalate salts .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Respiratory protection : Use NIOSH-certified OV/AG/P99 respirators if aerosolization occurs, as recommended for similar azabicyclo compounds .
- Skin/eye protection : Wear nitrile gloves and goggles; avoid contact due to potential irritancy (data gaps exist for oxalate salts, but analogous compounds show moderate toxicity ).
- Waste disposal : Neutralize acidic oxalate byproducts before disposal to prevent drainage contamination .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Asymmetric catalysis : Use enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes).
- Monitoring : Validate purity via chiral GC or circular dichroism (CD). For related bicyclic systems, stereochemical control is critical for pharmacological activity .
Q. What analytical techniques resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer : Discrepancies in properties like melting point or solubility may arise from polymorphic forms or hydration states. To address this:
- X-ray powder diffraction (XRPD) : Compare experimental patterns with computational predictions (e.g., Mercury CSD).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and hydrate formation.
- Cross-validate data : Collaborate with multiple labs using standardized protocols. highlights gaps in physicochemical data for analogous compounds, necessitating rigorous in-house validation .
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer :
- Molecular docking : Screen against target receptors (e.g., nicotinic acetylcholine receptors) using AutoDock Vina or Schrödinger Suite.
- QSAR studies : Corrogate structural features (e.g., oxalate’s hydrogen-bonding capacity) with bioactivity data from similar bicyclic amines.
- ADMET prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways.
Q. What strategies mitigate side reactions during oxalate salt formation in large-scale synthesis?
- Methodological Answer :
- Stoichiometric control : Use in-situ pH monitoring to avoid over-acidification.
- Solvent selection : Polar aprotic solvents (e.g., acetone or THF) reduce proton exchange side reactions.
- Crystallization optimization : Employ anti-solvent techniques (e.g., water addition) to improve yield and purity.
Data Gaps and Research Recommendations
- Priority areas :
- Toxicology : Acute toxicity and genotoxicity data for oxalate salts are absent in existing literature .
- Thermal properties : Decomposition temperature and flash point remain uncharacterized .
- Polymorphism : Systematic studies on crystalline forms are needed to standardize synthesis protocols.
Note: Avoid relying on commercial databases like due to unverified data. Always cross-check with peer-reviewed journals or institutional repositories (e.g., 兰州大学机构知识库 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
